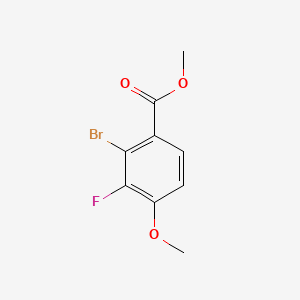
Methyl 2-bromo-3-fluoro-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-3-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-3-fluoro-4-methoxybenzoate typically involves the bromination and fluorination of a methoxybenzoate precursor. One common method includes the following steps:
Starting Material: Begin with 4-methoxybenzoic acid.
Bromination: React the 4-methoxybenzoic acid with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Fluorination: Introduce the fluorine atom at the 3-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: Finally, esterify the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Electrophiles like nitronium ion (NO2+) in the presence of sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates such as azido or thiocyanato derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 2-bromo-3-fluoro-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-fluoro-4-methoxybenzoate depends on its specific application
Bromine and Fluorine Atoms: These atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Methoxy Group: The electron-donating nature of the methoxy group can activate the benzene ring towards electrophilic substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Methyl 2-bromo-3-fluoro-4-methoxybenzoate can be compared with other similar compounds, such as:
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 2-bromo-4-fluoro-3-methoxybenzoate
- Methyl 3-bromo-2-fluoro-4-methoxybenzoate
These compounds share similar structural features but differ in the positions of the substituents on the benzene ring. The unique arrangement of bromine, fluorine, and methoxy groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
Molecular Formula |
C9H8BrFO3 |
|---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
methyl 2-bromo-3-fluoro-4-methoxybenzoate |
InChI |
InChI=1S/C9H8BrFO3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3 |
InChI Key |
KOFZAUHOMFZTCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


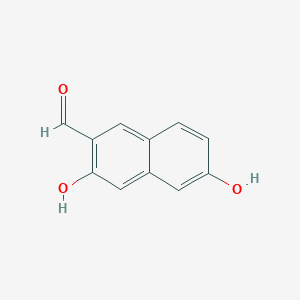
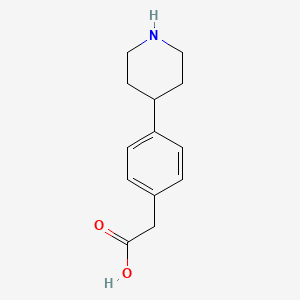
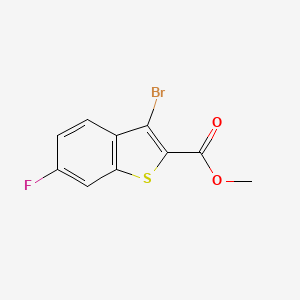
![Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate](/img/structure/B13894818.png)
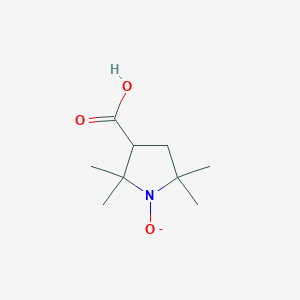
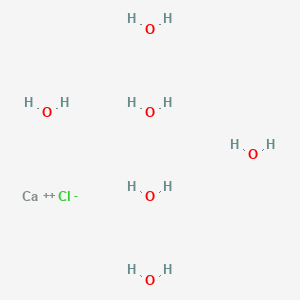
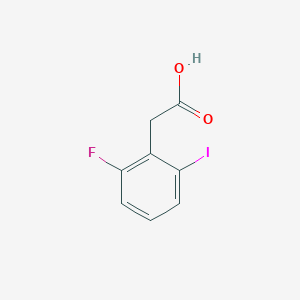
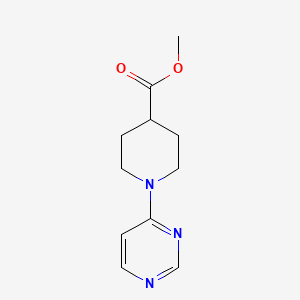
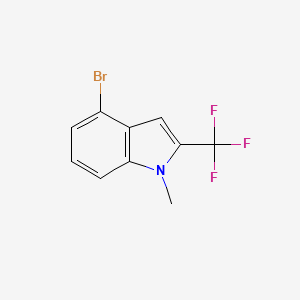

![methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13894862.png)

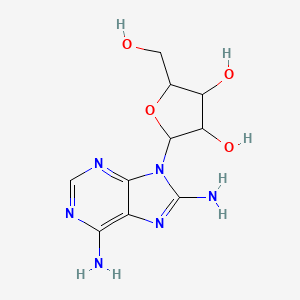
![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13894876.png)
